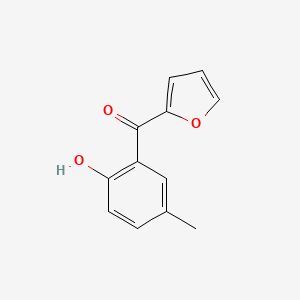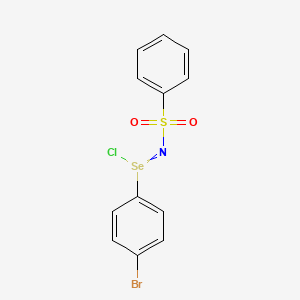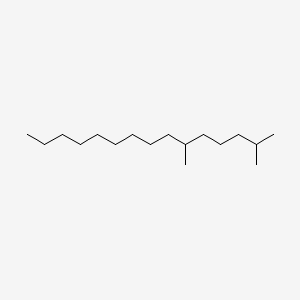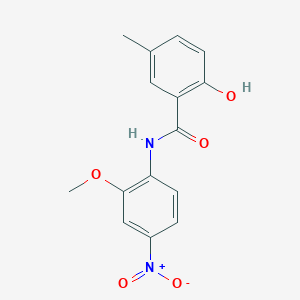
Quinoxaline, 2-(4-(methylthio)phenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quinoxaline, 2-(4-(methylthio)phenyl)- is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound. . The compound 2-(4-(methylthio)phenyl)-quinoxaline is of particular interest due to its unique structural features and potential biological activities.
Méthodes De Préparation
The synthesis of quinoxaline derivatives typically involves the condensation of ortho-phenylenediamine with 1,2-dicarbonyl compounds . For the specific synthesis of 2-(4-(methylthio)phenyl)-quinoxaline, the following methods are commonly used:
Condensation Reaction: This method involves the reaction of ortho-phenylenediamine with 4-(methylthio)benzil under acidic conditions.
Suzuki-Miyaura Coupling: This method involves the coupling of a boronic acid derivative of 4-(methylthio)phenyl with a halogenated quinoxaline derivative in the presence of a palladium catalyst. This method is advantageous due to its mild reaction conditions and high yields.
Analyse Des Réactions Chimiques
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial agent.
Medicine: Quinoxaline derivatives, including 2-(4-(methylthio)phenyl)-quinoxaline, have been investigated for their anticancer properties.
Industry: The compound is used in the development of new materials, including dyes and polymers.
Mécanisme D'action
The biological activity of quinoxaline, 2-(4-(methylthio)phenyl)- is primarily attributed to its ability to interact with various molecular targets. The compound can inhibit the activity of enzymes involved in DNA replication and repair, leading to cell death . Additionally, it can generate reactive oxygen species, causing oxidative stress and damage to cellular components .
Comparaison Avec Des Composés Similaires
Quinoxaline, 2-(4-(methylthio)phenyl)- is unique compared to other quinoxaline derivatives due to the presence of the methylthio group. This group enhances the compound’s lipophilicity, allowing for better cell membrane penetration and increased biological activity . Similar compounds include:
Propriétés
Numéro CAS |
53066-80-1 |
|---|---|
Formule moléculaire |
C15H12N2S |
Poids moléculaire |
252.3 g/mol |
Nom IUPAC |
2-(4-methylsulfanylphenyl)quinoxaline |
InChI |
InChI=1S/C15H12N2S/c1-18-12-8-6-11(7-9-12)15-10-16-13-4-2-3-5-14(13)17-15/h2-10H,1H3 |
Clé InChI |
FTPYEGSDQHXEHH-UHFFFAOYSA-N |
SMILES canonique |
CSC1=CC=C(C=C1)C2=NC3=CC=CC=C3N=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(4R)-2,2-Dimethyl-4-[(2-methylphenoxy)methyl]-1,3-dioxolane](/img/structure/B14645380.png)









![1,3,5-Trichloro-2-[3-(2-chloroethoxy)-4-nitrophenoxy]benzene](/img/structure/B14645438.png)
![Butanoic acid, 3-[(2-ethoxy-2-oxoethyl)thio]-, ethyl ester](/img/structure/B14645446.png)
